![molecular formula C21H18N4O3 B7697713 N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7697713.png)
N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action and optimize its use as an anticancer agent. Another direction is to explore its potential as an antibiotic or antifungal agent. Additionally, research could focus on developing new derivatives of the compound with improved properties.
Synthesis Methods
The synthesis method for N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of benzylamine with 2-hydroxy-3-(2-nitrophenyl)quinoline-4-carboxylic acid, followed by reduction with sodium dithionite and reaction with 5-amino-1,2,4-oxadiazole-3-carboxylic acid. The final product is obtained by reaction with acetic anhydride and pyridine.
Scientific Research Applications
N-benzyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential in scientific research applications, particularly in the field of cancer research. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antibacterial and antifungal properties.
properties
IUPAC Name |
N-benzyl-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-18(22-13-14-6-2-1-3-7-14)10-11-19-24-20(25-28-19)16-12-15-8-4-5-9-17(15)23-21(16)27/h1-9,12H,10-11,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQZCVVKQPWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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